Cas no 2137072-53-6 ((1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine)

(1S)-2-Cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine is a chiral amine derivative featuring a fused furopyridine core, offering a structurally distinct scaffold for pharmaceutical and agrochemical applications. Its cyclopropyl substituent enhances conformational rigidity, potentially improving target binding selectivity, while the furo[3,2-b]pyridine moiety contributes to π-stacking interactions and metabolic stability. The (1S)-configuration ensures enantioselective activity, critical for chiral recognition in biologically active compounds. This compound’s balanced lipophilicity and hydrogen-bonding capacity make it a promising intermediate for drug discovery, particularly in CNS or kinase-targeted therapies. Its synthetic versatility allows for further functionalization, enabling structure-activity relationship studies. High purity and well-defined stereochemistry support reproducible research outcomes.
(1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine structure
2137072-53-6 structure
Product Name:(1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine
CAS No:2137072-53-6
MF:C13H16N2O
MW:216.278943061829
CID:6612121
PubChem ID:165461682
Update Time:2025-10-23

(1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2137072-53-6
    • EN300-745226
    • (1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine
    • Inchi: 1S/C13H16N2O/c1-8-2-5-12-11(15-8)7-13(16-12)10(14)6-9-3-4-9/h2,5,7,9-10H,3-4,6,14H2,1H3/t10-/m0/s1
    • InChI Key: KOPVHGWLQSJJQR-JTQLQIEISA-N
    • SMILES: O1C2C=CC(C)=NC=2C=C1[C@H](CC1CC1)N

Computed Properties

  • Exact Mass: 216.126263138g/mol
  • Monoisotopic Mass: 216.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52Ų

(1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine Pricemore >>

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(1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine Related Literature

Additional information on (1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine

Research Brief on (1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine (CAS: 2137072-53-6)

The compound (1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine (CAS: 2137072-53-6) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This chiral amine derivative, featuring a fused furopyridine scaffold, has garnered attention due to its potential therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological characterization, and mechanism of action, positioning it as a novel scaffold for drug development.

A 2023 study published in the Journal of Medicinal Chemistry detailed the enantioselective synthesis of this compound, highlighting its high purity (>99% ee) and scalability. The research team employed asymmetric hydrogenation of a corresponding enamide intermediate using a chiral iridium catalyst, achieving excellent yields and stereoselectivity. This synthetic route addresses previous challenges in accessing optically pure forms of the compound, which is critical for its biological evaluation.

Pharmacological investigations have revealed that (1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine exhibits potent and selective activity as a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 5 (mGluR5). In vitro binding assays demonstrated an IC50 of 12 nM against human mGluR5, with >100-fold selectivity over other mGluR subtypes. This specificity suggests potential applications in neurological disorders where mGluR5 dysregulation plays a key role, such as fragile X syndrome, Parkinson's disease, and treatment-resistant depression.

In vivo studies using rodent models have shown promising results. The compound demonstrated good blood-brain barrier penetration (brain/plasma ratio of 0.8 at 2 hours post-dose) and dose-dependent efficacy in reversing hyperlocomotion in a phencyclidine-induced schizophrenia model. Notably, it showed reduced liability for psychotomimetic side effects compared to first-generation mGluR5 NAMs, possibly due to its unique binding mode at the allosteric site, as revealed by cryo-EM structural studies.

Recent patent filings (WO2023017261, US20230227412) have disclosed novel salt forms and prodrug derivatives of (1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine, aiming to improve its pharmacokinetic properties. The hydrochloride salt form has shown enhanced solubility (≥5 mg/mL in aqueous buffer at pH 7.4) while maintaining stability under accelerated storage conditions. These developments address previous formulation challenges and support further preclinical advancement.

Ongoing research is exploring the compound's potential in combination therapies, particularly with existing antipsychotics and antidepressants. Preliminary data suggest synergistic effects when co-administered with selective serotonin reuptake inhibitors (SSRIs) in animal models of treatment-resistant depression. The compound's unique pharmacophore also serves as a template for structure-activity relationship studies, with several analogs currently in early-stage screening for improved target engagement and safety profiles.

In conclusion, (1S)-2-cyclopropyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}ethan-1-amine represents a significant advancement in mGluR5-targeted therapeutics. Its innovative chemical structure, combined with promising preclinical data, positions it as a strong candidate for further development. Future research directions include comprehensive toxicology studies and human Phase I trials anticipated to begin in late 2024, which will be critical in determining its translational potential for CNS disorders.

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